molecular formula C17H13N2NaO3 B1499259 Sodium 1-benzyl-5-phenylbarbiturate CAS No. 94201-48-6

Sodium 1-benzyl-5-phenylbarbiturate

Cat. No. B1499259
CAS RN: 94201-48-6
M. Wt: 316.29 g/mol
InChI Key: NQVAQHXQDRXALE-UHFFFAOYSA-M
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Description

Sodium 1-benzyl-5-phenylbarbiturate is an organic compound with the molecular formula C17H13N2NaO3 and a molecular weight of 316.292 . It is also known by other names such as 2,4,6 (1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1- (phenylmethyl)-, sodium salt .


Molecular Structure Analysis

The molecular structure of Sodium 1-benzyl-5-phenylbarbiturate consists of a pyrimidinetrione ring substituted with a phenyl group and a benzyl group . The SMILES string representation of the molecule is O=C1NC(=O)N(Cc2ccccc2)C(=O)C1c3ccccc3 .

Mechanism of Action

While the specific mechanism of action for Sodium 1-benzyl-5-phenylbarbiturate is not available, barbiturates typically work by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety data sheet for Sodium 1-benzyl-5-phenylbarbiturate suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and consult a physician .

properties

IUPAC Name

sodium;1-benzyl-5-phenylpyrimidin-3-ide-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3.Na/c20-15-14(13-9-5-2-6-10-13)16(21)19(17(22)18-15)11-12-7-3-1-4-8-12;/h1-10,14H,11H2,(H,18,20,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVAQHXQDRXALE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(=O)[N-]C2=O)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-benzyl-5-phenylbarbiturate

CAS RN

94201-48-6
Record name Sodium 1-benzyl-5-phenylbarbiturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-benzyl-5-phenylbarbiturate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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